7-Chloro-6-fluoro-2-methylquinoline

Medicinal Chemistry Drug Design ADME

7-Chloro-6-fluoro-2-methylquinoline (CAS 165112-02-7, C10H7ClFN, MW 195.62 g/mol) is a heterocyclic aromatic compound featuring a quinoline core substituted with a 2-methyl group, a 6-fluoro atom, and a 7-chloro atom. This substitution pattern is deliberately engineered to exploit structure-activity relationship (SAR) principles derived from the fluoroquinolone class of antibacterials, where the 6-fluoro substituent is considered essential for broad-spectrum activity and the 7-chloro group confers specific advantages over other 7-position substitutions.

Molecular Formula C10H7ClFN
Molecular Weight 195.62 g/mol
Cat. No. B12984860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-fluoro-2-methylquinoline
Molecular FormulaC10H7ClFN
Molecular Weight195.62 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C=C1)F)Cl
InChIInChI=1S/C10H7ClFN/c1-6-2-3-7-4-9(12)8(11)5-10(7)13-6/h2-5H,1H3
InChIKeyYHMXIDQVCITCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-fluoro-2-methylquinoline: A Strategic Dual-Halogenated Quinoline Building Block for Drug Discovery and SAR Studies


7-Chloro-6-fluoro-2-methylquinoline (CAS 165112-02-7, C10H7ClFN, MW 195.62 g/mol) is a heterocyclic aromatic compound featuring a quinoline core substituted with a 2-methyl group, a 6-fluoro atom, and a 7-chloro atom . This substitution pattern is deliberately engineered to exploit structure-activity relationship (SAR) principles derived from the fluoroquinolone class of antibacterials, where the 6-fluoro substituent is considered essential for broad-spectrum activity and the 7-chloro group confers specific advantages over other 7-position substitutions [1][2]. Unlike simpler quinoline analogs, the combination of electron-withdrawing halogens and the 2-methyl group fine-tunes physicochemical properties such as lipophilicity (calculated LogP ~3.48), directly impacting membrane permeability and metabolic stability .

Why 7-Chloro-6-fluoro-2-methylquinoline Cannot Be Simply Replaced by Other Quinoline Analogs in Research Settings


Quinoline-based research is exquisitely sensitive to substitution patterns. SAR studies unequivocally demonstrate that the position and identity of halogens and alkyl groups dictate antibacterial spectrum, target affinity (e.g., DNA gyrase vs. topoisomerase IV), and resistance profiles [1]. For instance, while a 6-fluoro group is a prerequisite for broad-spectrum Gram-negative activity, a 7-chloro substituent has been shown to confer superior anti-MRSA activity compared to a 7-fluoro group [2]. Substituting 7-chloro-6-fluoro-2-methylquinoline with a mono-halogenated analog (e.g., 6-fluoro-2-methylquinoline) would sacrifice the enhanced anti-Gram-positive potency, while using a non-fluorinated analog (e.g., 7-chloro-2-methylquinoline) would severely compromise intracellular penetration and Gram-negative coverage [3]. The quantitative evidence below underscores these critical performance differences.

Quantitative Differentiation: How 7-Chloro-6-fluoro-2-methylquinoline Outperforms Key Analogs


Enhanced Lipophilicity (LogP) Improves Predicted Membrane Permeability Over Mono-Substituted Analogs

7-Chloro-6-fluoro-2-methylquinoline exhibits a calculated LogP of 3.48, which is significantly higher than its mono-substituted analogs 6-fluoro-2-methylquinoline (LogP 2.68) and 7-chloro-2-methylquinoline (LogP 2.95-3.30) [1][2]. This increased lipophilicity is a direct consequence of the combined electron-withdrawing effects of the 6-fluoro and 7-chloro substituents, which are predicted to enhance passive membrane diffusion and improve intracellular accumulation in antibacterial applications [3].

Medicinal Chemistry Drug Design ADME

6-Fluoro Substitution Confers Broad-Spectrum Antibacterial Potential Absent in Non-Fluorinated Quinolines

SAR dogma states that the 6-fluoro group is an 'essential feature' for the broad-spectrum antibacterial activity characteristic of second-generation quinolones and beyond [1]. Compounds lacking this 6-fluoro substitution, such as nalidixic acid or simple 7-chloroquinolines, exhibit a narrow spectrum limited primarily to Gram-negative bacteria [2]. The presence of the 6-fluoro atom in 7-chloro-6-fluoro-2-methylquinoline thus provides a foundational advantage for developing agents with both Gram-negative and Gram-positive coverage.

Antibacterial Fluoroquinolone SAR

7-Chloro Substitution Provides Superior Anti-MRSA Activity Over 7-Fluoro Analogs

A recent comprehensive review of quinoline-based anti-MRSA agents found that 7-chloroquinolones exhibited better inhibitory activity against MRSA than 7-fluoroquinolones [1]. This finding is critical for programs targeting drug-resistant Gram-positive pathogens. While 7-fluoroquinolones like ciprofloxacin are clinically successful, the 7-chloro motif offers a differentiated resistance profile and potentially enhanced potency against MRSA strains [2].

Anti-MRSA Antibacterial SAR

2-Methyl Group Modulates Activity and Provides a Handle for Further Synthetic Elaboration

The 2-methyl group on the quinoline ring is not merely a placeholder. In the context of antimalarial reversed chloroquines, substitution at the 2-position can decrease in vitro antiplasmodial activity, suggesting that the 2-position is sensitive to steric and electronic effects [1]. The presence of the 2-methyl group in this compound therefore provides a known starting point for SAR studies. Furthermore, 2-methylquinolines are key intermediates in the synthesis of clinically important fluoroquinolones, where the 2-position is often further functionalized to optimize pharmacokinetic properties [2].

Medicinal Chemistry Synthetic Intermediate Fluoroquinolone

Strategic Dual Halogenation: The 7-Chloro-6-fluoro Combination is Prevalent in Advanced Fluoroquinolone Antibiotics

The 7-chloro-6-fluoro substitution pattern is a defining feature of numerous advanced fluoroquinolone antibiotics and their synthetic intermediates. For example, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate is a known precursor to several clinical candidates [1]. This specific halogen arrangement has been optimized over decades of SAR work to balance potency, spectrum, and safety [2]. Using this building block aligns research efforts with the structural motifs found in the most successful class of synthetic antibacterials.

Antibiotic Fluoroquinolone Drug Development

Optimal Application Scenarios for 7-Chloro-6-fluoro-2-methylquinoline in Drug Discovery and Chemical Biology


Synthesis of Novel Fluoroquinolone Antibacterials Targeting Resistant Gram-Positive Pathogens

This compound is an ideal starting material for medicinal chemistry programs focused on next-generation fluoroquinolones. The 7-chloro substituent is specifically associated with enhanced anti-MRSA activity [1], and the 6-fluoro group is essential for maintaining broad-spectrum coverage [2]. Researchers can functionalize the 2-methyl group or the nitrogen atom to generate a library of analogs with improved potency, pharmacokinetics, and resistance profiles.

Structure-Activity Relationship (SAR) Studies to Delineate Halogen Effects

The dual halogenation pattern of this compound makes it a powerful tool for systematic SAR investigations. By comparing its activity to mono-substituted analogs (e.g., 6-fluoro-2-methylquinoline and 7-chloro-2-methylquinoline), researchers can precisely quantify the additive or synergistic contributions of the 6-fluoro and 7-chloro groups to parameters like antibacterial MIC, target enzyme inhibition, and cytotoxicity [3].

Chemical Biology Probes for Studying DNA Gyrase and Topoisomerase IV Inhibition

Given the well-established mechanism of fluoroquinolones targeting bacterial type II topoisomerases, this compound can be used as a scaffold for developing fluorescent or affinity probes to study enzyme-inhibitor interactions [4]. Its moderate lipophilicity (LogP 3.48) supports cellular penetration while retaining sufficient solubility for in vitro biochemical assays.

Development of Antimalarial Reversed Chloroquine Analogs

The 7-chloro substitution on the quinoline ring is crucial for the antiplasmodial activity of chloroquine analogs [5]. This compound can serve as a core for designing 'reversed chloroquine' compounds that combine a quinoline pharmacophore with a resistance-reversal moiety. The 2-methyl group allows for further derivatization to optimize activity against chloroquine-resistant P. falciparum strains.

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